Imidazolidin-4-one

Vue d'ensemble

Description

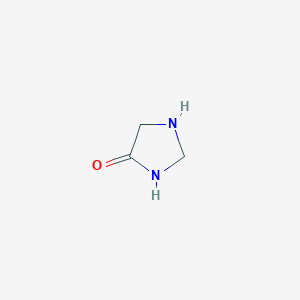

Imidazolidin-4-one is a five-membered heterocyclic compound containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which features a saturated C3N2 nucleus with a urea or amide functional group at the 2 or 4 positions . This compound is known for its versatility and is utilized in various fields, including medicinal chemistry, agriculture, and natural product synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-imidazolidinones can be achieved through several methods. One common approach involves the oxidative condensation of ketones and amidines, where molecular oxygen oxidizes the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce tri-substituted imidazolidinones . Another method involves the reaction of phenylalanine with methylamine followed by a condensation reaction with acetone .

Industrial Production Methods: Industrial production of 4-imidazolidinones often employs scalable and efficient synthetic routes. For instance, the one-pot oxidative condensation method mentioned above is suitable for large-scale production due to its high yield and simplicity .

Analyse Des Réactions Chimiques

Hydrolysis and Stability

Imidazolidin-4-ones hydrolyze in aqueous conditions to regenerate parent amines and carbonyl compounds, a critical property for prodrug applications:

-

Hydrolysis kinetics :

Example :

Hydrolysis of 1,4-diazaspiro[4.4]nonan-2-one derivatives regenerates glycinamide and cyclopentanone with near-quantitative yields .

Asymmetric Henry Reaction

Copper(II) complexes of this compound ligands catalyze nitroaldol reactions with high enantioselectivity:

| Ligand Configuration | Major Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|

| cis | S | Up to 97% |

| trans | R | Up to 96% |

The stereochemical outcome is governed by steric effects from alkyl substituents at position 5 of the this compound ring .

Diels-Alder Reaction

Chiral imidazolidin-4-ones act as organocatalysts in asymmetric Diels-Alder reactions:

-

Reaction : Cyclopentadiene + crotonaldehyde → endo-product (95% conversion, 87% ee) .

-

Catalyst recovery : The catalyst retains activity for up to 5 cycles with minimal loss in enantioselectivity .

Cyclization and Ring Expansion

Imidazolidin-4-ones undergo cyclization with electrophilic reagents to form fused bicyclic systems:

-

Reaction with 2-formylbenzoic acid : Forms 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones via intramolecular amide bond formation .

-

Knoevenagel condensation : Introduces ethylidene substituents at position 5, yielding 5-ethylidene-4-imidazolones .

Functionalization via Cross-Coupling

Modern synthetic methods leverage microwave-assisted reactions for efficient functionalization:

Applications De Recherche Scientifique

Antibacterial Applications

Imidazolidin-4-one derivatives have emerged as promising candidates in the fight against antibiotic-resistant bacteria. Recent studies have demonstrated their potent antibacterial activity against both Gram-negative and Gram-positive strains, including multidrug-resistant bacteria.

Key Findings:

- Mechanism of Action: The most effective this compound derivatives disrupt bacterial membranes, leading to cell death. This mechanism was observed in a study where a specific derivative exhibited rapid bactericidal activity with low resistance development in MRSA strains .

- Structural Modifications: The introduction of cationic and hydrophobic groups into the this compound scaffold has been shown to enhance antibacterial properties by mimicking host defense peptides .

| Derivative | Activity | Target Bacteria | Resistance Development |

|---|---|---|---|

| Compound 3 | Potent | MRSA, E. coli | Low |

| Compound 9 | Moderate | S. aureus | Moderate |

Anticancer Applications

This compound compounds have also been investigated for their anticancer properties. Notably, certain derivatives have shown promising results in inducing apoptosis in cancer cells.

Case Study:

- Compound 9r: This derivative was evaluated for its anticancer efficacy in colorectal cancer (CRC) cell lines (HCT116 and SW620). It was found to induce reactive oxygen species (ROS) production, activating the JNK pathway and leading to apoptosis . The findings suggest that compound 9r could serve as a lead compound for CRC treatment.

Mechanism of Action:

- The induction of ROS triggers mitochondrial pathways, resulting in apoptosis. The use of antioxidants like N-acetylcysteine (NAC) confirmed the role of ROS in mediating these effects .

| Compound | Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| 9r | Colorectal Cancer | ROS-mediated apoptosis | High |

| 5a | Breast Cancer | Cell cycle arrest | Moderate |

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, this compound derivatives exhibit potential in various other therapeutic areas:

- Antifungal Activity: Certain derivatives have shown effectiveness against fungal infections, expanding their applicability in infectious disease management .

- Anti-inflammatory Properties: Research indicates that some this compound compounds can modulate inflammatory responses, suggesting their utility in treating inflammatory diseases .

Summary of Research Findings

The exploration of this compound derivatives has revealed a broad spectrum of biological activities, making them valuable scaffolds in drug development. Their ability to combat antibiotic resistance and induce apoptosis in cancer cells highlights their potential as therapeutic agents.

Future Directions:

Ongoing research aims to optimize the synthesis of novel this compound derivatives with enhanced efficacy and reduced toxicity. The focus will also be on understanding the detailed mechanisms underlying their biological activities to facilitate the development of targeted therapies.

Mécanisme D'action

The mechanism of action of 4-imidazolidinone varies depending on its application. In medicinal chemistry, for example, it induces apoptosis in cancer cells by generating ROS, which activates the c-Jun N-terminal kinase (JNK) pathway, leading to cell death . The compound can also form iminium ions with carbonyl groups, lowering the substrate’s lowest unoccupied molecular orbital (LUMO) and facilitating various chemical reactions .

Comparaison Avec Des Composés Similaires

2-Imidazolidinone: A cyclic derivative of urea used as a polar solvent and Lewis base.

Imidazolones: Oxo derivatives of imidazoline, used in herbicides and as intermediates in the catabolism of histidine.

Uniqueness: Imidazolidin-4-one is unique due to its specific structural features and versatile reactivity. Unlike 2-imidazolidinone, which is primarily used as a solvent, 4-imidazolidinone finds applications in medicinal chemistry, natural product synthesis, and agrochemicals .

Activité Biologique

Imidazolidin-4-one is a versatile compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes recent findings on the biological activity of this compound derivatives, particularly focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

Overview of this compound

This compound is a five-membered heterocyclic compound characterized by a carbonyl group adjacent to the nitrogen atoms in the ring structure. Its derivatives have been explored extensively for their potential therapeutic applications due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A significant study evaluated a series of synthesized this compound compounds for their antiproliferative effects against colorectal cancer cell lines (HCT116 and SW620). Among these, compound 9r exhibited the most potent anticancer activity, inducing apoptosis through reactive oxygen species (ROS) production and activation of the c-Jun N-terminal kinase (JNK) pathway. The mechanism involved mitochondrial pathway apoptosis, which was confirmed through the use of N-acetylcysteine (NAC) to suppress ROS production and subsequent apoptosis .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9r | HCT116 | 10.5 | ROS production, JNK pathway activation |

| 9a | HeLa | 15.2 | Induction of apoptosis |

| 9c | SW620 | 12.8 | Mitochondrial dysfunction leading to cell death |

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been extensively studied. A review on 2-thioxo-imidazolidin-4-one derivatives reported promising antibacterial and antifungal activities against various pathogens. These derivatives were found to inhibit bacterial growth effectively, suggesting their potential as lead compounds in the development of new antimicrobial agents .

Table 2: Antimicrobial Activity of 2-Thioxo-Imidazolidin-4-One Derivatives

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 µg/mL |

| Compound B | Escherichia coli | 10 µg/mL |

| Compound C | Candida albicans | 15 µg/mL |

Anti-inflammatory Effects

This compound derivatives have also shown anti-inflammatory properties. One study indicated that certain derivatives could significantly reduce inflammation markers in vitro, suggesting a mechanism that involves the inhibition of pro-inflammatory cytokines. This positions this compound as a potential candidate for treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Mechanisms : The study conducted by Huang et al. demonstrated that compound 9r not only inhibited cell proliferation but also triggered apoptosis via ROS-dependent pathways in colorectal cancer cells . This finding underscores the importance of exploring structure-activity relationships to optimize efficacy.

- Synthesis and Evaluation : A comprehensive evaluation of synthesized this compound derivatives showed that modifications in their chemical structure could enhance biological activity. For instance, halogenated substitutions on the aromatic rings were associated with increased anticancer potency .

- Hydrolytically Cleavable Precursors : Research has also focused on utilizing this compound as hydrolytically cleavable precursors for controlled release applications, particularly in fragrance formulations . This innovative approach highlights the compound's versatility beyond traditional pharmacological applications.

Propriétés

IUPAC Name |

imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVONPBONFIJAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363599 | |

| Record name | 4-Imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704-79-6 | |

| Record name | 4-Imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.